1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene
Description
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:
- A 3-chloropropyl chain at position 1, contributing alkyl halide reactivity.
- An ethoxy group (-OCH₂CH₃) at position 5, enhancing lipophilicity.
- A trifluoromethoxy group (-OCF₃) at position 2, known for its electron-withdrawing effects and metabolic stability .
Properties
Molecular Formula |
C12H14ClF3O2 |
|---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-ethoxy-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-5-6-11(18-12(14,15)16)9(8-10)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
MLDGCAWMQMDMBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Fluorination of Methoxybenzene Precursors
A foundational approach involves the chlorination and subsequent fluorination of methoxybenzene derivatives. The patent CN106008175A details a two-step process starting with chlorination of anisole (methoxybenzene) in the presence of a radical initiator and solvent. For example, chlorination at 139–140°C with chlorine gas and 4-chlorobenzotrifluoride as a solvent yields dichloro methoxybenzene intermediates. The fluorination step employs anhydrous HF at 80–95°C under high pressure (2.8 MPa), achieving a 95.46% yield of trifluoromethoxybenzene.
Key Reaction Conditions:
Introduction of the 3-Chloropropyl Side Chain
The 3-chloropropyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution. The patent WO2016125185A2 describes alkylation using 3-chloropropyl chloride in the presence of Lewis acids such as aluminum chloride. For instance, reacting trifluoromethoxybenzene with 3-chloropropyl chloride at 50–60°C in dichloromethane (DCM) yields the alkylated product. However, competing reactions at the ethoxy group necessitate protective strategies, such as temporary silylation of the hydroxyl group.
Optimized Alkylation Parameters:
Ethoxy Group Installation via Nucleophilic Aromatic Substitution
The ethoxy group is typically introduced through nucleophilic substitution of a nitro or chloro intermediate. The MDPI article on trifluoromethoxypyrazines highlights the use of potassium ethoxide ($$ \text{KOEt} $$) in dimethylformamide (DMF) at 120°C. Applying this to the target compound, 5-nitro-2-trifluoromethoxybenzene is treated with $$ \text{KOEt} $$, achieving substitution at the 5-position with 75–80% efficiency.
Critical Parameters for Ethoxylation:
- Substrate: 5-Nitro-2-trifluoromethoxybenzene
- Reagent: Potassium ethoxide (2.5 equivalents)
- Solvent: DMF
- Temperature: 120°C
- Duration: 12 hours.
Purification and Isolation Techniques
Distillation and Solvent Recovery
Post-fluorination mixtures are distilled under reduced pressure (-0.095 to -0.1 MPa) at 40°C to isolate trifluoromethoxybenzene with >99% purity. The solvent 4-chlorobenzotrifluoride is recovered at 95% efficiency, reducing overall costs.
Crystallization and Chromatography
The PMC study on a related cyclopropane derivative emphasizes recrystallization from acetone and ethyl acetate (9:1 v/v) to obtain high-purity crystals. For 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene, column chromatography using silica gel and hexane/ethyl acetate (4:1) achieves >98% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Chlorination/Fluorination | 95.46% | 99.95% | High | HF handling, high pressure |
| Friedel-Crafts Alkylation | 88% | 98% | Moderate | $$ \text{AlCl}_{3} $$ toxicity |
| Nucleophilic Ethoxylation | 80% | 97% | Low | DMF toxicity |
The chlorination/fluorination route offers the highest yield and purity but requires specialized equipment. Alkylation balances scalability and efficiency, though catalyst toxicity necessitates careful waste treatment.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions to form alkanes or alkenes.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Structural Analog: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene
Key Differences :
- Substituent at position 5: The target compound has an ethoxy group (-OCH₂CH₃), while the analog features a nitro group (-NO₂) at position 3.
- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than the ethoxy group. This alters reactivity in electrophilic substitution reactions .
| Property | Target Compound | Analog (CAS 1804070-58-3) |
|---|---|---|
| Substituent Positions | 1: Cl-propyl; 2: -OCF₃; 5: -OCH₂CH₃ | 1: Cl-propyl; 3: -NO₂; 5: -OCF₃ |
| Molecular Formula | Not explicitly provided | C₁₀H₉ClF₃NO₃ |
| Functional Group Impact | Ethoxy enhances lipophilicity | Nitro enhances electrophilicity |
Functional Group Comparisons
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group in the target compound offers greater resistance to oxidative degradation compared to -OCH₃, a common feature in pesticides like flufenprox .
- Chloropropyl Chain vs. Chlorophenoxy Groups: Compounds like triadimefon (CAS 43121-43-3) use chlorophenoxy groups for systemic fungicidal activity, whereas the chloropropyl chain in the target compound may facilitate membrane penetration due to its alkyl chain flexibility .
Research Findings and Inferred Properties
- Synthetic Challenges : The trifluoromethoxy group’s incorporation often requires specialized reagents (e.g., CF₃O− sources), making synthesis more complex than for methoxy analogs .
- Stability : The combination of -OCF₃ and ethoxy groups likely improves thermal and photochemical stability compared to nitro-substituted analogs, which are prone to reduction reactions.
Biological Activity
1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O2 and a molecular weight of approximately 282.68 g/mol. This compound features a unique combination of substituents, including a chloropropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. Due to its structural characteristics, it is of interest in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific conditions. Catalysts such as strong acids or bases are often employed to facilitate these substitution reactions. Optimized industrial methods may utilize continuous flow reactors to enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with biological macromolecules and potential pharmacological effects.
The compound's mechanism of action involves binding to specific proteins, potentially altering their structure and function. This interaction can impact several biochemical pathways, leading to significant changes in cellular processes. The trifluoromethoxy group is known to enhance the compound's reactivity, which may contribute to its biological effects.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to this compound:
-
Inhibition Studies : Research has shown that similar compounds exhibit inhibitory activity against various carbonic anhydrase (CA) isoforms, which are crucial for physiological processes such as respiration and pH regulation. For instance, compounds with similar structures demonstrated inhibition against hCA I, hCA II, hCA IX, and hCA XIII with varying potency .
Organism CA Class K_cat (s⁻¹) K_cat/K_M (M⁻¹ × s⁻¹) K_I (Acetazolamide) (nM) Homo sapiens α 2.0 × 10⁵ 5.0 × 10⁷ 250 α 1.4 × 10⁶ 1.5 × 10⁸ 12.1 α 3.8 × 10⁵ 5.5 × 10⁷ 25.8 α 1.5 × 10⁵ 1.1 × 10⁷ 17.0 - Pharmacological Evaluation : In vivo studies have indicated that compounds similar to this benzene derivative exhibit anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications .
Comparison with Analogous Compounds
The biological activity of this compound can be compared with other derivatives:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(3-Chloropropyl)-4-ethoxy-2-(trifluoromethoxy)benzene | Different positioning of ethoxy and trifluoromethoxy groups | Variations in reactivity and biological activity |
| 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene | Different positioning of chloro and trifluoromethoxy groups | Altered steric hindrance and electronic properties |
These comparisons highlight how the specific arrangement of substituents can lead to variations in chemical reactivity and biological effects.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Chloropropyl)-5-ethoxy-2-(trifluoromethoxy)benzene, and how are intermediates characterized?
- Methodological Answer : Synthesis typically begins with functionalizing a benzene precursor (e.g., trimethoxybenzene derivatives) via sequential alkylation and halogenation. For example:
Allylation/O-alkylation : Introduce the ethoxy and trifluoromethoxy groups using alkyl halides or allyl bromides under basic conditions (e.g., NaH in THF) .
Chloropropylation : Attach the 3-chloropropyl group via nucleophilic substitution, often employing catalysts like KI or phase-transfer agents to enhance reactivity .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Characterization : Use -NMR and -NMR to confirm substituent positions, HRMS for molecular weight validation, and IR spectroscopy to detect functional groups (e.g., C-F stretches at ~1100 cm) .
Q. How can researchers assess the hydrolytic stability of the trifluoromethoxy group under varying pH conditions?
- Methodological Answer : Conduct controlled stability studies:
Prepare buffered solutions (pH 1–13) and incubate the compound at 25–50°C.
Monitor degradation via HPLC/LC-MS, tracking the loss of parent compound and formation of hydrolysis byproducts (e.g., phenolic derivatives).
Use -NMR to detect fluorine-containing fragments, confirming C-O bond cleavage .
Q. What safety protocols are critical when handling the 3-chloropropyl moiety due to its alkylating potential?
- Methodological Answer :
- Containment : Use fume hoods and closed systems to minimize inhalation/contact.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Deactivation : Quench residual alkylating agents with 10% sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during chloropropylation?
- Methodological Answer : Competing ether cleavage or elimination can occur under strong basic conditions. Optimization strategies include:
Temperature Control : Lower reaction temperatures (0–5°C) to suppress elimination.
Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (KCO) to enhance selectivity .
In Situ Monitoring : Use TLC or inline IR to detect intermediates and adjust reaction time .
Q. What analytical techniques resolve contradictions in stereochemical assignments for chiral byproducts?
- Methodological Answer : Conflicting NOESY or coupling constant data may arise due to conformational flexibility. Resolve by:
Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated models for absolute configuration .
X-ray Crystallography : If crystals are obtainable, resolve via single-crystal diffraction .
Q. How can researchers design kinetic studies to elucidate the mechanism of trifluoromethoxy group participation in Diels-Alder reactions?
- Methodological Answer :
Substrate Variation : Synthesize analogs with electron-donating/withdrawing groups to assess electronic effects on reaction rate.
Isotopic Labeling : Introduce into the trifluoromethoxy group and track incorporation in adducts via HRMS .
Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and identify rate-determining steps .
Q. What strategies address discrepancies in NMR data for regioisomeric byproducts?
- Methodological Answer : Overlapping signals in -NMR can obscure regioisomer identification. Solutions include:
2D NMR (HSQC, HMBC) : Correlate - couplings to assign connectivity.
Derivatization : Convert byproducts to esters or amides with distinct splitting patterns.
Dynamic NMR : Heat samples to coalesce split signals and calculate activation barriers for conformational exchange .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields reported for one-pot syntheses involving sodium azide?
Catalyst Purity : Trace metals in sodium azide can inhibit Ru-catalyzed cycloadditions. Pre-treat NaN with Chelex resin.
Oxygen Sensitivity : Degenerate click reactions under aerobic vs. inert atmospheres. Use Schlenk techniques for air-sensitive steps .
Q. What experimental approaches validate unexpected byproducts in allylation reactions?
- Methodological Answer : If GC-MS detects unidentified peaks:
High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to byproducts.
Isolation via Prep-HPLC : Purify fractions for full spectroscopic characterization.
Mechanistic Probes : Add radical scavengers (e.g., BHT) to test for radical pathways .
Tables for Key Data
Table 1 : Representative NMR Data for Key Intermediates
Table 2 : Optimization of Chloropropylation Reaction
| Condition | Yield (%) | Byproducts Identified | Reference |
|---|---|---|---|
| KI, 80°C, 12h | 65 | Allyl chloride (15%) | |
| TBAB, RT, 24h | 82 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
